Cas no 306387-90-6 (3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine)

306387-90-6 structure
Productnaam:3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenepropanamide,N-[6-[[2-[(3'R,3'aS,6'S,6aS,6bS,7'aR,2'R,11aS,11bR)-1,2,3,3'a,4,4',5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3',6',10,11b-tetramethyl-3-oxospiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-4'-yl]ethyl]amino]-6-oxohexyl]-
- 3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine
- 3-Keto-N-aMinoethyl-N'-aMinocaproyldihydrocinnaMoyl CyclopaMine
- Benzenepropanamide,N-[6-[[2-[(3'R,3'aS,6'S,6aS,6bS,7'aR,2'R,11aS,11bR)-1,2,3,3'a,4,4',5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3',6',10,11b-tetramethyl-3-oxospiro[9H-benzo[a]fluorene-9,2'(3'H
- Cyclopamine-KAAD
- Cyclopamine-KAAD (KAAD-Cyclopamine)
- KAAD-Cyclopamine
- Shh Signaling Antagonist II
- WDHRPWOAMDJICD-BWBMXWGBSA-N
- DTXSID70587893
- N-[2-[(3'R,7'aR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide
- 306387-90-6
- 3-keto-N-aminoethylaminoethylcaproyldihydrocinnamoyl cyclopamine
- AKOS030255534
- N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide
- G91431
-
- MDL: MFCD03425585
- Inchi: InChI=1S/C44H63N3O4/c1-28-24-40-42(47(27-28)41(50)16-11-31-9-12-32(13-10-31)39(49)8-6-5-7-22-46-23-21-45)30(3)44(51-40)20-18-35-36-15-14-33-25-34(48)17-19-43(33,4)38(36)26-37(35)29(44)2/h9-10,12-14,28,30,35-36,38,40,42,46H,5-8,11,15-27,45H2,1-4H3/t28-,30+,35-,36-,38-,40?,42-,43-,44-/m0/s1
- InChI-sleutel: UEXHYPKVOFBABD-MMBLKLCGSA-N
- LACHT: C[C@H]1CC2[C@H]([C@@H](C)[C@@]3(CC[C@H]4[C@@H]5CC=C6CC(=O)CC[C@]6(C)[C@H]5CC4=C3C)O2)N(C1)C(=O)CCC7=CC=C(C=C7)C(=O)CCCCCNCCN
Berekende eigenschappen
- Exacte massa: 697.48200
- Monoisotopische massa: 697.48185750g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 51
- Aantal draaibare bindingen: 13
- Complexiteit: 1370
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 7
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 87.7Ų
- XLogP3: 5.2
Experimentele eigenschappen
- Dichtheid: 1.15
- Kookpunt: 875.6°C at 760 mmHg
- Vlampunt: 483.3°C
- Brekindex: 1.588
- PSA: 101.73000
- LogboekP: 8.40240
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70934-1mg |
Cyclopamine-KAAD |
306387-90-6 | 98% | 1mg |
¥9368.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70934-500ug |
Cyclopamine-KAAD |
306387-90-6 | 98% | 500ug |
¥5374.00 | 2022-04-26 | |
TRC | K171000-5mg |
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine |
306387-90-6 | 5mg |
$ 689.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-221448A-250 µg |
Cyclopamine-KAAD, |
306387-90-6 | ≥70% | 250µg |
¥4,513.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221448-100 µg |
Cyclopamine-KAAD, |
306387-90-6 | ≥70% | 100µg |
¥2,632.00 | 2023-07-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C275170-50μg |
Cyclopamine-KAAD |
306387-90-6 | ≥80% | 50μg |
¥1,050.00 | 2021-05-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221448A-250µg |
Cyclopamine-KAAD, |
306387-90-6 | ≥70% | 250µg |
¥4513.00 | 2023-09-05 | |
1PlusChem | 1P00316K-1mg |
Benzenepropanamide, N-[6-[[2-[(3'R,3'aS,6'S,6aS,6bS,7'aR,2'R,11aS,11bR)-1,2,3,3',3'a,4,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3',6',10,11b-tetramethyl-3-oxospiro[9H-benzo[a]fluorene-9,2'(4'H)-furo[3,2-b]pyridin]-4'-yl]ethyl]amino]-6-oxohexyl]- |
306387-90-6 | ≥95% | 1mg |
$739.00 | 2025-02-19 | |
A2B Chem LLC | AB40700-1mg |
Benzenepropanamide, N-[6-[[2-[(3'R,3'aS,6'S,6aS,6bS,7'aR,2'R,11aS,11bR)-1,2,3,3',3'a,4,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3',6',10,11b-tetramethyl-3-oxospiro[9H-benzo[a]fluorene-9,2'(4'H)-furo[3,2-b]pyridin]-4'-yl]ethyl]amino]-6-oxohexyl]- |
306387-90-6 | ≥95% | 1mg |
$783.00 | 2024-04-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C275170-1mg |
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine |
306387-90-6 | 96% | 1mg |
¥3089.90 | 2023-09-03 |
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine Gerelateerde literatuur
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN Vetten en vetachtige moleculen Steroïden en steroïde afgeleiden Jerveratrum-type alkaloiden
- Oplosmiddelen en organische chemicaliën organische verbindingEN Vetten en vetachtige moleculen Steroïden en steroïde afgeleiden steroidale alkaloiden Jerveratrum-type alkaloiden
306387-90-6 (3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine) Gerelateerde producten
- 101999-46-6((2-Oxo-2H-benzohchromen-4-yl)acetic Acid)
- 2138806-63-8(tert-butyl N-[1-(2-oxopent-3-en-1-yl)cyclobutyl]carbamate)
- 1442082-87-2(2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine)
- 1393637-60-9(Amino-(4,4-difluorocyclohexyl)acetic acid ethyl ester)
- 95091-99-9(3-2-(methylsulfanyl)phenylpropanoic acid)
- 320423-92-5(4-Bromo-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone)
- 1261906-48-2(2-(3-cyano-2-fluorophenyl)-6-fluorobenzoic Acid)
- 1014701-61-1(Dichloro(1,3-dimesityl-2-imidazolidinylidene)[2-(2-oxopropoxy)ben zylidene]ruthenium)
- 2138294-06-9(3-chloro-5-(1-ethyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine)
- 108565-11-3(4-(2,3-dihydro-1,4-benzodioxin-2-yl)butan-2-ol)
Aanbevolen leveranciers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
CN Leverancier
Reagentie

Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk

Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
CN Leverancier
Bulk

Suzhou Senfeida Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
